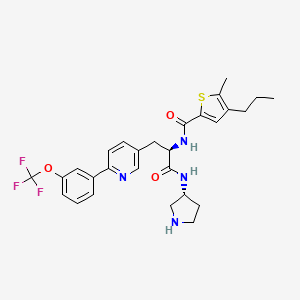
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a hydroxyphenyl group and a nonyloxyphenyl group attached to a pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 4-(nonyloxy)benzaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 4-hydroxyphenyl alcohols or amines.
Substitution: Formation of halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and nonyloxyphenyl groups can interact with the active sites of enzymes, leading to inhibition or activation of their functions. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpyrimidine: Lacks the nonyloxyphenyl group, resulting in different physical and chemical properties.
4-(Nonyloxy)phenylpyrimidine: Lacks the hydroxyphenyl group, affecting its reactivity and applications.
Uniqueness
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol is unique due to the presence of both hydroxyphenyl and nonyloxyphenyl groups, which confer distinct properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
128209-46-1 |
|---|---|
Molecular Formula |
C25H30N2O2 |
Molecular Weight |
390.527 |
IUPAC Name |
4-[2-(4-nonoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C25H30N2O2/c1-2-3-4-5-6-7-8-17-29-24-15-11-21(12-16-24)25-26-18-22(19-27-25)20-9-13-23(28)14-10-20/h9-16,18-19,28H,2-8,17H2,1H3 |
InChI Key |
LSGPAEJAYMWPQX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Synonyms |
5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)-phenyl]-pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



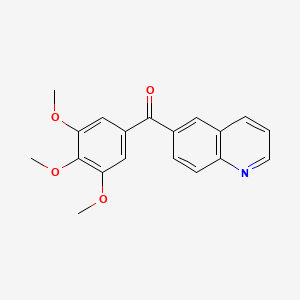
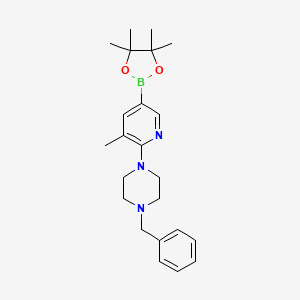
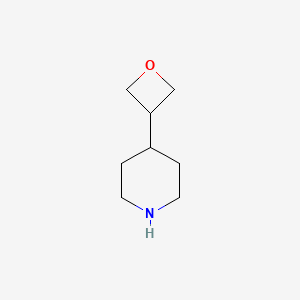
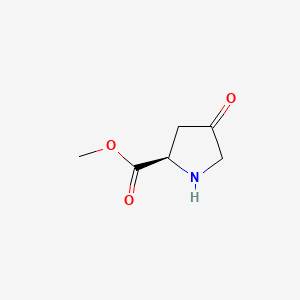
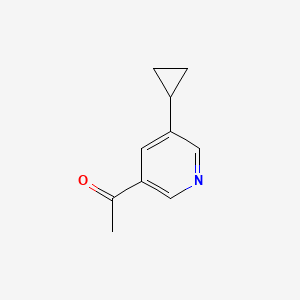
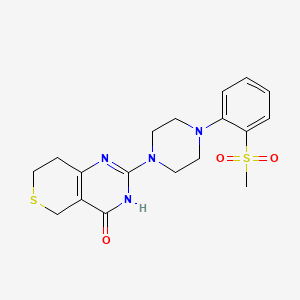
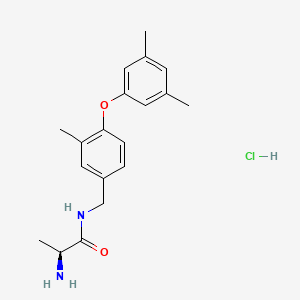
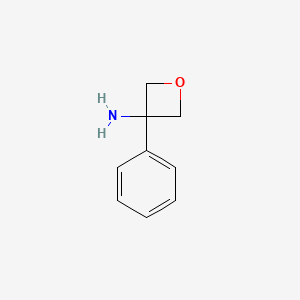
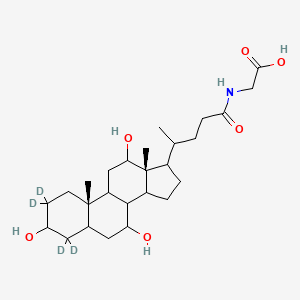
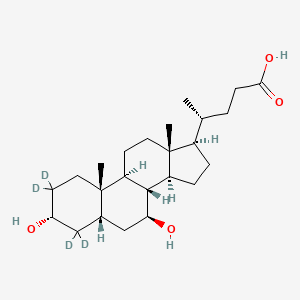
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)
